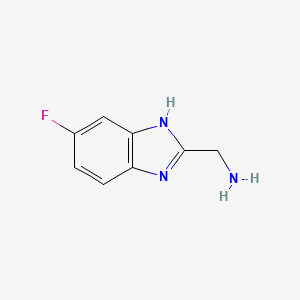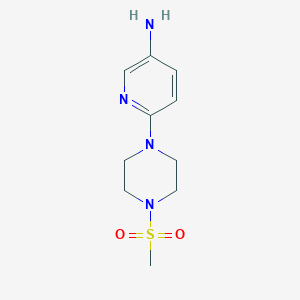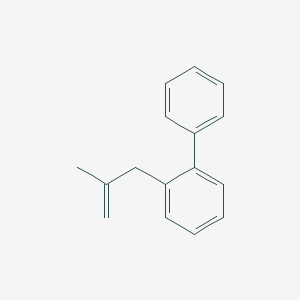
3-(2-Biphenyl)-2-methyl-1-propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, structure, and any common names it might have. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the types of reactions used, the starting materials, the conditions under which the synthesis is carried out, and the yield of the product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include looking at how the compound reacts with different reagents, the products of these reactions, and the mechanisms by which these reactions occur.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include studying its chemical properties, such as its acidity or basicity.科学的研究の応用
Self-Assembly and Nanostructures
Coil-rod-coil molecules that incorporate biphenyl units show diverse self-organizing behaviors influenced by the length of the coil chains and the incorporation of lateral methyl groups. These molecules can form structures ranging from lamellar, bicontinuous cubic, to hexagonal perforated lamellar (HPL) and oblique columnar structures in different phases, showcasing their potential in designing advanced materials with specific nanostructures (Zhong et al., 2013).
Coordination Polymers and Photoluminescent Properties
Biphenyl-tetracarboxyl acid derivatives are instrumental in forming metal-organic coordination polymers, exhibiting interesting structures and strong luminescent emission. These compounds, due to their structural novelty and photoluminescent properties, hold potential applications in optical materials (Zang et al., 2009).
Catalysis and Chemical Synthesis
Biphenyl compounds are key intermediates in various chemical syntheses and catalysis processes. For instance, they play a crucial role in the catalytic oxidation processes for producing significant industrial intermediates. The versatility of these compounds in catalysis underscores their importance in chemical manufacturing and the pharmaceutical industry (Alvarez et al., 2007).
Cytotoxicity and Cancer Research
Compounds derived from biphenyl structures exhibit potent cytotoxicity against various cancer cell lines. This highlights their potential use in developing new anticancer agents. The structure-activity relationship of these compounds can be a valuable area of study for cancer therapeutics (Tra et al., 2021).
Functionalization and Material Properties
The functionalization and activation of biphenyl compounds, such as through rhodium-catalyzed reactions, open pathways to produce a variety of functional materials. These reactions are pivotal in synthesizing materials with desired properties for applications in diverse fields, including materials science and pharmaceuticals (Iverson & Jones, 2001).
Safety And Hazards
This would involve looking at the compound’s toxicity, any risks it poses to human health or the environment, and any safety precautions that need to be taken when handling it.
将来の方向性
This could involve looking at potential future applications of the compound, areas where further research is needed, and any upcoming trends in the field.
I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!
特性
IUPAC Name |
1-(2-methylprop-2-enyl)-2-phenylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-13(2)12-15-10-6-7-11-16(15)14-8-4-3-5-9-14/h3-11H,1,12H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYAJPAFNXFGNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641214 |
Source


|
| Record name | 2-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Biphenyl)-2-methyl-1-propene | |
CAS RN |
860770-58-7 |
Source


|
| Record name | 2-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

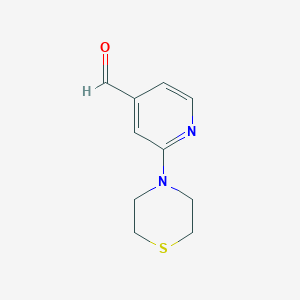
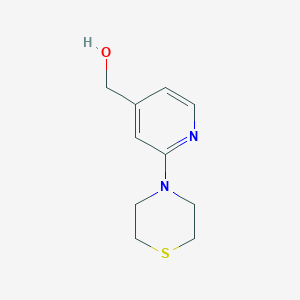
![[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine](/img/structure/B1345293.png)
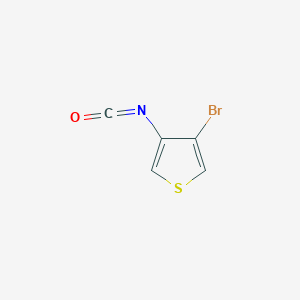
![[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B1345297.png)
![1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B1345298.png)
![(1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol](/img/structure/B1345300.png)
![(1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine](/img/structure/B1345301.png)
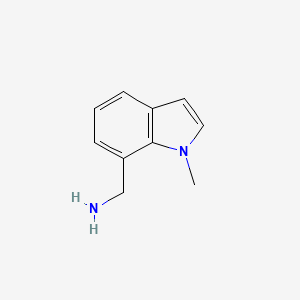
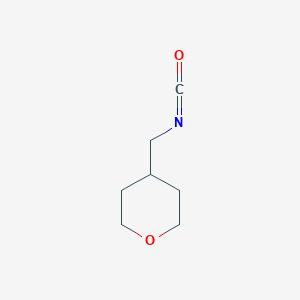
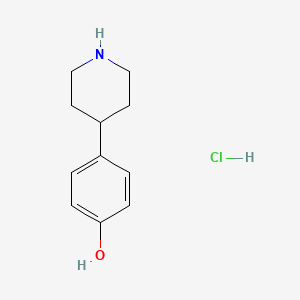
![(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine](/img/structure/B1345308.png)
